molecular formula C14H17BClNO5 B1396883 (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid CAS No. 1203844-43-2

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid

Cat. No. B1396883
CAS RN: 1203844-43-2
M. Wt: 325.55 g/mol
InChI Key: ADLXFVLZWKBFPQ-UHFFFAOYSA-N
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Description

“(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid” is a boronic acid derivative . Boronic acids are widely used in medicinal chemistry due to their diverse biological activities, such as anticancer, antibacterial, and antiviral activity . They can also be used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H16BNO4 . The molecular weight is 261.08 .


Chemical Reactions Analysis

Boronic acids can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also be used in Suzuki-Miyaura coupling reactions .

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Indoles and Oxindoles

    The compound is used in the synthesis of indoles and oxindoles, which are important structures in medicinal chemistry. For instance, dilithiated N-(tert-butoxycarbonyl)anilines treated with certain reagents can be converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

  • Preparation of tert-Butyl Esters

    The compound is utilized in the preparation of tert-butyl esters from boronic acids. This process involves cross-coupling reactions and has been applied to a range of substrates including benzenes and pyridines (Li et al., 2014).

  • N-tert-Butoxycarbonylation of Amines

    It is also used in the N-tert-butoxycarbonylation of amines, a process important for protecting amine groups during peptide synthesis (Heydari et al., 2007).

Applications in Medicinal Chemistry

  • 5-Lipoxygenase-activating Protein Inhibitors

    The compound has been identified as a potential candidate for topical treatment in skin disorders involving leukotriene production (Stock et al., 2010).

  • Synthesis of Neuroexcitant Derivatives

    It has been used in the enantioselective synthesis of both enantiomers of neuroexcitants, a type of compound that mimics the action of neurotransmitters (Pajouhesh et al., 2000).

Applications in Material Science

  • Thermal Decomposition of Methacrylate Polymers: The compound has been studied for its role in the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety, an important aspect in the field of polymer materials chemistry (Jing et al., 2019).

properties

IUPAC Name

[6-chloro-5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-10-7-9(16)11(21-4)5-8(10)6-12(17)15(19)20/h5-7,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXFVLZWKBFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
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(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
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(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
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(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 5
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 6
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid

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